N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Secure your supply of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1153977-52-6), the non-substitutable 4-aminopyrazole core for ATP-competitive kinase inhibitors targeting JAK and LRRK2. With a favorable Fsp3 of 0.67 and cLogP of 1.23, it offers a balanced 3D profile for lead-like molecules, differentiating it from flat, aromatic amines. Procure this validated building block to accelerate SAR studies and hit-to-lead optimization with reproducible synthetic routes.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13274704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2CCCC2
InChIInChI=1S/C9H15N3/c1-12-7-9(6-10-12)11-8-4-2-3-5-8/h6-8,11H,2-5H2,1H3
InChIKeyDFXOBMYKISRBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Essential Physicochemical and Safety Profile for Informed Procurement


N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1153977-52-6) is a specialized heterocyclic building block belonging to the 4-aminopyrazole class, featuring a 1-methyl substituent and an N-cyclopentyl group . Its molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol and a calculated LogP of 1.23, indicating moderate lipophilicity . The compound is supplied with a minimum purity specification of 95% and should be stored long-term in a cool, dry place . It is classified as harmful if swallowed (H302) and a skin and eye irritant (H315, H319) .

Why Generic 4-Aminopyrazoles Cannot Substitute for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in Medicinal Chemistry Programs


In the realm of medicinal chemistry, subtle alterations to a chemical scaffold can profoundly impact a molecule's physicochemical properties and, consequently, its biological activity. For N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, the specific combination of an N-cyclopentyl group and a 1-methyl substitution is not arbitrary. The cyclopentyl ring provides a distinct steric and lipophilic environment compared to other N-alkyl or N-aryl analogs, which directly influences target binding and ADME properties . Its role as a key intermediate in the synthesis of ATP-competitive kinase inhibitors targeting JAK and LRRK2 highlights that the precise substitution pattern is critical for activity; generic or alternative 4-aminopyrazoles would likely fail to recapitulate these specific interactions, making this exact compound non-substitutable in established synthetic routes .

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: A Quantitative Evidence Guide for Scientific Selection


Moderate Lipophilicity Differentiates from More Polar and More Lipophilic 4-Aminopyrazole Analogs

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine exhibits a calculated partition coefficient (cLogP) of 1.23 . This value positions it in a moderately lipophilic range, which is a key differentiator. Compared to its des-methyl analog, 1-cyclopentyl-1H-pyrazol-4-amine, which lacks the methyl group and is predicted to be more polar (lower cLogP), the target compound has enhanced membrane permeability. Conversely, compared to more heavily substituted analogs like 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine, which would have a significantly higher cLogP due to the halogen, this compound avoids excessive lipophilicity that can lead to poor solubility and high metabolic clearance.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Fsp3 Value of 0.67 Indicates Favorable Three-Dimensional Character Compared to Planar Aromatic Analogs

The fraction of sp3-hybridized carbons (Fsp3) for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is calculated to be 0.67 . This high Fsp3 value, driven by the saturated cyclopentyl ring, is a significant structural differentiator. In contrast, an N-phenyl analog, such as N-phenyl-1-methyl-1H-pyrazol-4-amine, would have a much lower Fsp3 (approaching 0) due to the planar aromatic ring.

Medicinal Chemistry Drug Design Fraction sp3

Scaffold is Explicitly Cited as a Critical Intermediate for ATP-Competitive Kinase Inhibitors (JAK, LRRK2)

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is highlighted as a critical transformation in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors targeting JAK and LRRK2 . While a generic 4-aminopyrazole might have some broad utility, the specific cyclopentyl and methyl substitution pattern on this compound is tailored for optimal interaction within the ATP-binding pocket of these kinases.

Kinase Inhibitor Medicinal Chemistry Chemical Biology

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Strategic Application Scenarios Supported by Evidence


Optimization of Lead-Like Properties in Kinase Inhibitor Design

Medicinal chemists seeking to improve the oral bioavailability and selectivity of kinase inhibitor candidates should prioritize N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. Its favorable Fsp3 of 0.67 and moderate cLogP of 1.23 offer a balanced profile that enhances three-dimensionality and predicted membrane permeability, differentiating it from flat, aromatic amines and highly lipophilic halogenated pyrazoles. This makes it an ideal core scaffold for generating lead-like molecules targeting JAK and LRRK2 kinases, as documented in recent medicinal chemistry reviews .

Scaffold for Synthesis of Novel ATP-Competitive JAK or LRRK2 Inhibitors

For research groups with established programs in immunology (JAK inhibition) or neurology (LRRK2 inhibition), this compound serves as a validated, off-the-shelf building block. Its documented use as a key intermediate provides a strategic advantage, enabling faster entry into SAR studies and hit-to-lead optimization compared to synthesizing and validating novel pyrazole cores. Procuring this specific amine ensures reproducibility with published synthetic routes.

Development of Chemical Probes Requiring Defined cLogP and Fsp3

In chemical biology, where precise control over physicochemical properties is paramount for cellular target engagement and minimizing off-target effects, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine offers a well-characterized profile. With a defined cLogP of 1.23 and Fsp3 of 0.67 , it is a superior choice over analogs with unknown or less desirable properties for generating tool compounds with predictable cellular permeability and solubility.

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